Cyclopentyl(2,4-difluorophenyl)methanamine
Overview
Description
Cyclopentyl(2,4-difluorophenyl)methanamine is a chemical compound characterized by its unique structure, which includes a cyclopentyl group attached to a 2,4-difluorophenyl ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl(2,4-difluorophenyl)methanamine typically involves the following steps:
Bromination: The starting material, 2,4-difluorobenzene, undergoes bromination to introduce a bromine atom at the desired position.
Cyclopentylamine Formation: Cyclopentylamine is prepared through the reduction of cyclopentanone.
Amination Reaction: The brominated 2,4-difluorobenzene is then reacted with cyclopentylamine in the presence of a suitable catalyst to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized.
Chemical Reactions Analysis
Types of Reactions: Cyclopentyl(2,4-difluorophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenyl derivatives with different functional groups.
Scientific Research Applications
Cyclopentyl(2,4-difluorophenyl)methanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Industry: The compound can be used in the production of advanced materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which Cyclopentyl(2,4-difluorophenyl)methanamine exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved can include inhibition or activation of specific signaling cascades.
Comparison with Similar Compounds
Cyclopentyl(2,4-difluorophenyl)methanamine is unique due to its specific structural features. Similar compounds include:
Cyclopentyl(2,4-difluorophenyl)methanone: A ketone derivative with similar fluorinated phenyl group.
Cyclopentyl(2,4-difluorophenyl)methanol: An alcohol derivative with a hydroxyl group instead of an amine group.
These compounds differ in their functional groups, which can lead to different chemical properties and applications.
Properties
IUPAC Name |
cyclopentyl-(2,4-difluorophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-9-5-6-10(11(14)7-9)12(15)8-3-1-2-4-8/h5-8,12H,1-4,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STRHHDZYNRAYGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=C(C=C(C=C2)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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